molecular formula C24H26BrN3O3S B14807993 N-benzyl-4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide

N-benzyl-4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide

Cat. No.: B14807993
M. Wt: 516.5 g/mol
InChI Key: KHIDQBVVUVMPFV-UHFFFAOYSA-N
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Description

N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonamide group, a diazenyl linkage, and a brominated phenyl ring, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide typically involves multiple steps, including the formation of the diazenyl linkage and the introduction of the sulfonamide group. One common method involves the diazotization of an amine precursor followed by coupling with a brominated phenol derivative. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the diazenyl linkage, leading to the formation of amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The diazenyl linkage and sulfonamide group can interact with enzymes and receptors, modulating their activity. The brominated phenyl ring may also play a role in binding to hydrophobic pockets within proteins, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[(3-bromo-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide
  • N-benzyl-4-[(3-chloro-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide
  • N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-ethylbenzenesulfonamide

Uniqueness

N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Properties

Molecular Formula

C24H26BrN3O3S

Molecular Weight

516.5 g/mol

IUPAC Name

N-benzyl-4-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide

InChI

InChI=1S/C24H26BrN3O3S/c1-24(2,3)18-14-21(25)23(29)22(15-18)27-26-19-10-12-20(13-11-19)32(30,31)28(4)16-17-8-6-5-7-9-17/h5-15,29H,16H2,1-4H3

InChI Key

KHIDQBVVUVMPFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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